4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a tert-butylbenzoyl group and a methoxyphenylmethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-tert-butylbenzoyl chloride: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Synthesis of the pyrrole intermediate: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl group but lacks the pyrrole and methoxyphenylmethyl groups.
4-tert-Butylbenzoyl chloride: A precursor in the synthesis of the target compound, containing the tert-butylbenzoyl group.
4-methoxyphenylmethylamine: Contains the methoxyphenylmethyl group but lacks the pyrrole and tert-butylbenzoyl groups.
Uniqueness
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-24(2,3)19-9-7-17(8-10-19)22(27)18-13-21(25-15-18)23(28)26-14-16-5-11-20(29-4)12-6-16/h5-13,15,25H,14H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPIFULGGFWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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